Cispentacin

Description

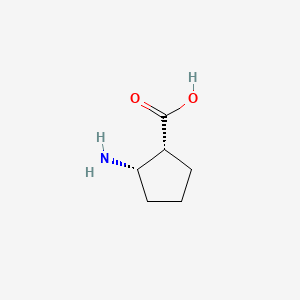

(1R,2S)-2-azaniumylcyclopentanecarboxylate has been reported in Bacillus cereus and Streptomyces griseus with data available.

structure given in first source; isolated from Bacillus cereus

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924231 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122672-46-2, 37910-65-9 | |

| Record name | Cispentacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cispentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cispentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CISPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cispentacin: A Technical Guide to its Discovery and Isolation from Bacillus cereus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a potent antifungal agent, was first discovered and isolated from the fermentation broth of Bacillus cereus strain L450-B2.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthesis, and, most critically, the detailed experimental methodologies for the production and isolation of this valuable secondary metabolite. The protocols outlined herein are compiled from the original discovery literature and established methods for the purification of amino acid-like natural products. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development, facilitating the replication and optimization of this compound production and purification.

Introduction

This compound, with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic β-amino acid that exhibits significant antifungal activity, particularly against Candida albicans.[1][2] Its unique cyclic structure and potent bioactivity have made it a subject of interest for the development of novel antifungal therapeutics. The initial discovery of this compound from a terrestrial bacterium, Bacillus cereus, highlighted the potential of this genus as a source of unique and medically relevant secondary metabolites. This guide focuses on the technical aspects of its discovery and isolation, providing a foundational understanding for further research and development.

Discovery and Producing Organism

This compound was first reported in 1989 as a new antifungal antibiotic isolated from the culture broth of Bacillus cereus strain L450-B2.[1][2] The producing organism is a Gram-positive, spore-forming bacterium commonly found in soil and diverse environments.

Table 1: Taxonomical Data for the this compound Producing Organism

| Characteristic | Description |

| Organism | Bacillus cereus |

| Strain | L450-B2 |

| Morphology | Rod-shaped, Gram-positive, spore-forming |

| Source | Soil |

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Bacillus cereus L450-B2. While the exact media composition and fermentation parameters from the original discovery are not fully detailed in publicly available literature, a generalized protocol based on typical fermentation conditions for Bacillus species to produce secondary metabolites can be outlined.

Fermentation Medium

A complex medium rich in carbohydrates and nitrogen sources is generally employed to support the growth of Bacillus cereus and the production of secondary metabolites.

Table 2: Generalized Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glucose | 20.0 | Carbon Source |

| Soluble Starch | 10.0 | Carbon Source |

| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |

| Peptone | 5.0 | Nitrogen Source |

| K2HPO4 | 1.0 | Phosphate Source and pH Buffering |

| MgSO4·7H2O | 0.5 | Source of Magnesium Ions |

| CaCO3 | 2.0 | pH Buffering |

Fermentation Protocol

-

Inoculum Preparation: A seed culture of Bacillus cereus L450-B2 is prepared by inoculating a loopful of a fresh plate culture into a flask containing a seed medium (e.g., Nutrient Broth) and incubating at 30°C for 24 hours on a rotary shaker.

-

Production Fermentation: The production medium is sterilized by autoclaving. After cooling, it is inoculated with the seed culture (typically 5-10% v/v).

-

Incubation: The fermentation is carried out in a fermenter under controlled conditions.

-

Temperature: 28-32°C

-

pH: Maintained between 6.5 and 7.5

-

Agitation: 150-250 rpm

-

Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)

-

-

Monitoring: The production of this compound is monitored over time using a bioassay against a susceptible fungal strain (e.g., Candida albicans) or by chromatographic methods such as HPLC.

-

Harvesting: The fermentation broth is harvested at the peak of this compound production, typically in the stationary phase of bacterial growth.

Isolation and Purification of this compound

This compound is a water-soluble, amphoteric compound, which dictates the choice of purification methods. The general strategy involves initial separation from the biomass followed by a series of chromatographic steps.

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Protocols

Step 1: Removal of Biomass

-

The harvested fermentation broth is centrifuged at 8,000 x g for 20 minutes to pellet the bacterial cells.

-

Alternatively, the broth can be filtered through a membrane with a pore size of 0.45 µm.

-

The resulting cell-free supernatant containing this compound is collected.

Step 2: Cation Exchange Chromatography

This step utilizes the basic nature of the amino group in this compound to bind it to a negatively charged resin.

-

Resin: A strongly acidic cation exchange resin (e.g., Dowex 50W X8, H+ form) is packed into a column.

-

Equilibration: The column is equilibrated with deionized water or a low concentration acidic buffer (e.g., 0.1 M acetic acid).

-

Loading: The pH of the culture supernatant is adjusted to acidic (pH 3-4) with an appropriate acid (e.g., HCl) and loaded onto the equilibrated column.

-

Washing: The column is washed with several column volumes of the equilibration buffer to remove unbound impurities.

-

Elution: this compound is eluted using a gradient of increasing pH or ionic strength. A common eluent is an aqueous ammonia solution (e.g., 0.1 N to 1.0 N NH4OH).

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using a suitable assay (e.g., ninhydrin test for amino acids or an antifungal bioassay).

Step 3: Gel Filtration Chromatography

This step separates molecules based on their size.

-

Resin: A gel filtration resin with an appropriate fractionation range (e.g., Sephadex G-10 or Bio-Gel P-2) is used to pack a column.

-

Equilibration: The column is equilibrated with a suitable buffer, typically deionized water or a volatile buffer like ammonium acetate to facilitate subsequent removal.

-

Loading: The active fractions from the ion-exchange step are pooled, concentrated (e.g., by rotary evaporation), and loaded onto the gel filtration column.

-

Elution: The sample is eluted with the equilibration buffer.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for this compound. The active fractions are pooled.

Step 4: Lyophilization

-

The pooled active fractions from the gel filtration step are lyophilized (freeze-dried) to obtain pure, solid this compound.

Characterization of this compound

The structure of the isolated this compound is confirmed through various spectroscopic techniques.

Table 3: Physico-chemical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | White powder |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| Solubility | Soluble in water, insoluble in most organic solvents |

| 1H NMR (D2O, δ ppm) | Multiplets at ~1.6-2.2 (cyclopentane ring protons), ~3.4 (CH-N), and ~3.8 (CH-C=O) |

| 13C NMR (D2O, δ ppm) | Resonances for cyclopentane carbons, the α-carbon to the amino group, and the carboxyl carbon |

| Mass Spectrometry (m/z) | [M+H]+ at 130.0862 |

Signaling Pathways and Logical Relationships

The biosynthesis of this compound in Bacillus cereus involves a unique set of enzymes. While a detailed signaling pathway for its regulation is not fully elucidated, the biosynthetic pathway has been studied.

Caption: Simplified overview of the this compound biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Bacillus cereus L450-B2. The detailed, albeit generalized, experimental protocols for fermentation and purification are intended to equip researchers with the necessary information to produce and isolate this important antifungal compound. The provided data and workflows serve as a valuable resource for natural product chemists, microbiologists, and professionals in the field of drug development, fostering further research into this compound and other bioactive compounds from Bacillus species. Further investigation to delineate the precise fermentation conditions and to optimize the purification process is encouraged to enhance the yield and purity of this compound for preclinical and clinical studies.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cispentacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a naturally occurring β-amino acid, has garnered significant attention in the scientific community for its potent antifungal properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. The document delves into the molecule's structural parameters, stereochemical configuration, and the experimental protocols for its synthesis and characterization. Furthermore, it visualizes the biosynthetic pathway and the mechanism of action of this compound through detailed diagrams, offering a thorough understanding of this promising antifungal agent.

Chemical Structure of this compound

This compound is the common name for the chemical compound (1R,2S)-2-aminocyclopentane-1-carboxylic acid. It is a cyclic β-amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The molecule consists of a five-membered cyclopentane ring substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) on adjacent carbon atoms. The "cis" prefix in its name indicates that the amino and carboxyl substituents are on the same side of the cyclopentane ring.

The precise spatial arrangement of these functional groups is crucial for its biological activity. The absolute configuration of the naturally occurring, biologically active enantiomer is (-)-(1R,2S).[1][2] This specific stereochemistry is essential for its interaction with its biological target.

Structural Parameters

Table 1: Estimated Bond Lengths in this compound

| Bond | Estimated Length (Å) |

| C-C (alkane) | 1.54 |

| C-N | 1.47 |

| C-O (carboxyl) | 1.25 |

| C=O (carboxyl) | 1.25 |

| O-H (carboxyl) | 0.96 |

| N-H | 1.01 |

| C-H | 1.09 |

Table 2: Estimated Bond Angles in this compound

| Angle | Estimated Angle (°) |

| C-C-C (ring) | ~104 |

| H-C-H | 109.5 |

| C-C-N | 109.5 |

| C-C-COOH | 109.5 |

| O=C-O | 120 |

| H-N-H | 107 |

Stereochemistry of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. With two chiral centers at the C1 and C2 positions of the cyclopentane ring, four possible stereoisomers can exist. However, the naturally occurring and biologically active form is the (-)-(1R,2S) enantiomer.

Absolute Configuration

The absolute configuration of this compound has been determined to be (1R, 2S). This was established through stereospecific synthesis and spectroscopic methods. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each chiral center.

Optical Activity

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The naturally occurring enantiomer is levorotatory, indicated by the negative sign (-) in its name. The specific rotation is a characteristic physical property of a chiral compound.

Table 3: Specific Rotation of (-)-(1R,2S)-Cispentacin

| Parameter | Value |

| Specific Rotation [α] | Data not consistently available with full experimental details. |

| Wavelength | Sodium D-line (589 nm) is commonly used. |

| Temperature | Typically measured at 20-25 °C. |

| Solvent | Water or acidic/basic aqueous solutions. |

| Concentration | Not consistently reported. |

Note: While the levorotatory nature is established, a precise and consistently reported value for the specific rotation with all experimental parameters is not available in the reviewed literature.

Experimental Protocols

Enantioselective Synthesis of (-)-(1R,2S)-Cispentacin

The asymmetric synthesis of (-)-(1R,2S)-cispentacin is crucial for obtaining the pure, biologically active enantiomer. Several synthetic routes have been developed. Below is a generalized protocol based on a common strategy involving a chiral auxiliary.

Protocol: Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

-

Preparation of Chiral Amine: Start with a commercially available chiral amine, such as (R)-(+)-α-methylbenzylamine, which will serve as the chiral auxiliary.

-

Conjugate Addition: React the chiral amine with an α,β-unsaturated ester, such as tert-butyl cyclopent-1-enecarboxylate, in the presence of a strong base like lithium diisopropylamide (LDA). This conjugate addition step introduces the amino group stereoselectively.

-

Purification: The resulting diastereomeric β-amino ester is purified by chromatography to separate it from any minor diastereomers.

-

Removal of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C).

-

Hydrolysis of the Ester: The tert-butyl ester is hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product, (-)-(1R,2S)-cispentacin.

-

Purification and Characterization: The final product is purified by recrystallization or ion-exchange chromatography. The enantiomeric purity is confirmed by chiral HPLC, and the structure is verified by NMR spectroscopy and mass spectrometry.

Determination of Absolute Configuration by X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[2][3][4][5][6]

Protocol: Determination of Absolute Configuration

-

Crystal Growth: High-quality single crystals of the enantiomerically pure this compound, or a suitable derivative, are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector. To determine the absolute configuration, it is crucial to collect data with anomalous dispersion, often requiring the use of a specific X-ray wavelength (e.g., Cu Kα radiation).

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates.

-

Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer and close to 1 for its inverted structure confirms the assignment with high confidence.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound involves a unique set of enzymes that construct the five-membered ring and introduce the amino and carboxyl groups with the correct stereochemistry.[7][8][9][10][11]

Caption: Biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting protein synthesis. It is actively transported into the fungal cell and then competitively inhibits isoleucyl-tRNA synthetase (IleRS).[12][13][14][15][16]

Caption: Mechanism of action of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific antifungal activity. A thorough understanding of its chemical structure and, critically, its stereochemistry is fundamental for any research or development efforts. The (-)-(1R,2S) configuration is paramount for its biological function. This guide has provided a detailed overview of these aspects, including estimated structural parameters, and has outlined the experimental approaches for its stereocontrolled synthesis and definitive stereochemical assignment. The visualized biosynthetic pathway and mechanism of action further illuminate the molecular basis of its antifungal properties, providing a solid foundation for future research into novel antifungal therapies based on the this compound scaffold. Further research to provide publicly accessible, high-resolution crystallographic data and detailed, standardized experimental protocols would be of great benefit to the scientific community.

References

- 1. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. purechemistry.org [purechemistry.org]

- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. On the Mechanism and Origin of Isoleucyl-tRNA Synthetase Editing against Norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid, also known as (+)-Cispentacin, is a non-proteinogenic β-amino acid with significant antifungal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, biological activity, and detailed experimental protocols for its synthesis and evaluation. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in harnessing the therapeutic potential of this molecule.

Core Properties

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a water-soluble, amphoteric compound.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1R,2S)-2-aminocyclopentane-1-carboxylic acid |

| Common Name | (+)-Cispentacin |

| CAS Number | 64191-14-6[2] |

| Molecular Formula | C₆H₁₁NO₂[2] |

| Canonical SMILES | C1C--INVALID-LINK--N">C@HC(=O)O[3] |

| InChI | InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1[2] |

| InChIKey | JWYOAMOZLZXDER-CRCLSJGQSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 129.16 g/mol [3] |

| Melting Point | 218-219 °C (sublimes)[2] |

| Boiling Point | 264.7 °C at 760 mmHg (for hydrochloride salt)[] |

| Solubility | Water-soluble[1] |

| Appearance | Almost white crystalline powder (for hydrochloride salt)[] |

| XLogP3-AA | -2.0[3] |

| Hydrogen Bond Donor Count | 2[3] |

| Hydrogen Bond Acceptor Count | 3 |

| Polar Surface Area | 63.3 Ų[3] |

| Rotatable Bond Count | 1 |

Biological Activity and Mechanism of Action

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid exhibits potent antifungal activity, particularly against Candida albicans.[5] While its in vitro activity can be modest depending on the testing medium, it demonstrates strong therapeutic efficacy in in vivo models of systemic candidiasis.[1][5]

The primary mechanism of action involves its transport into the fungal cell via amino acid permeases. Once inside the cell, it is believed to act as an inhibitor of prolyl-tRNA synthetase (PRS). This inhibition disrupts protein synthesis and subsequently RNA synthesis, leading to the antifungal effect.

Signaling Pathway of Antifungal Action

Caption: Proposed mechanism of antifungal action.

Experimental Protocols

Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid

The following is a scalable synthesis protocol adapted from published literature.[6]

Workflow for Synthesis

Caption: Synthetic workflow for the target compound.

Detailed Methodology:

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is dissolved in toluene. (S)-α-phenylethylamine and isobutyric acid are added, and the mixture is heated. Water is removed azeotropically. The resulting enamine is then reduced.

-

Diastereoselective Crystallization: The crude amino ester mixture is treated with (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid in a suitable solvent such as acetonitrile. The salt of the desired (1R,2S) diastereomer precipitates upon cooling and is isolated by filtration.[6]

-

Liberation of the Free Amine: The isolated salt is treated with an aqueous basic solution (e.g., KHCO₃/K₂CO₃) and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried, and concentrated to yield the free amino ester.[6]

-

Hydrogenolysis: The chiral auxiliary is removed by hydrogenolysis. The amino ester is dissolved in methanol, and 10% palladium on activated carbon is added. The mixture is subjected to a hydrogen atmosphere until the reaction is complete.[6]

-

Acid Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating in hydrochloric acid. The final product is then isolated.

Antifungal Susceptibility Testing

The following protocol is a generalized method for determining the in vitro antifungal activity against Candida albicans.

Workflow for Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility assay.

Detailed Methodology:

-

Inoculum Preparation: Candida albicans is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24 hours at 35-37°C. A suspension of the yeast is prepared in sterile saline or RPMI-1640 medium and adjusted to a 0.5 McFarland standard.[7]

-

Drug Dilution: A stock solution of (1R,2S)-2-aminocyclopentane-1-carboxylic acid is prepared in an appropriate solvent (e.g., water or buffer). Serial twofold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: The standardized yeast inoculum is further diluted and added to each well of the microtiter plate containing the drug dilutions to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

-

Incubation: The microtiter plates are incubated at 35°C for 48 hours.[8]

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 620 nm).[9]

Conclusion

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a promising antifungal agent with a well-defined mechanism of action. This guide provides essential data and detailed protocols to facilitate further research and development of this compound and its analogs for potential therapeutic applications. The provided information on its synthesis and biological evaluation serves as a solid foundation for researchers to explore its full potential in combating fungal infections.

References

- 1. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities [pubmed.ncbi.nlm.nih.gov]

- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Cispentacin: A Technical Guide to its Microbial Production and Fermentation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microorganism responsible for producing the antifungal agent cispentacin, the conditions required for its fermentation, and the methodologies for its isolation and analysis. The information is curated for professionals in the fields of microbiology, biotechnology, and pharmaceutical sciences.

This compound Producing Microorganism

The primary microorganism identified as a natural producer of this compound is Bacillus cereus strain L450-B2 .[1][2][3][4][5] This gram-positive, spore-forming bacterium was the source from which this compound was first isolated and characterized. While B. cereus is a ubiquitous soil bacterium known for producing a variety of bioactive compounds, strain L450-B2 is specifically noted for its ability to synthesize this unique cyclic amino acid antibiotic.[1][2]

In addition to its native producer, this compound has been successfully produced through heterologous expression in Streptomyces albus G153, demonstrating the potential for genetic engineering to facilitate production in alternative host organisms.

Fermentation Conditions for this compound Production

Detailed, quantitative data on the optimal fermentation parameters for this compound production by Bacillus cereus L450-B2 are not extensively available in recent literature. The foundational information is derived from the original discovery. However, based on general knowledge of fermentation optimization for Bacillus cereus strains for the production of other secondary metabolites, a set of recommended conditions can be inferred.

Table 1: Recommended Fermentation Parameters for this compound Production by Bacillus cereus L450-B2

| Parameter | Recommended Range/Value | Notes |

| Producing Strain | Bacillus cereus L450-B2 | The original and primary producing microorganism.[1][2][3][4][5] |

| Temperature | 28 - 37 °C | Bacillus cereus strains are generally mesophilic. Optimization within this range is recommended.[6][7][8][9] |

| pH | 7.0 - 8.0 | Maintaining a neutral to slightly alkaline pH is often optimal for secondary metabolite production in Bacillus species.[6][7][8][9] |

| Aeration | High | Aerobic conditions are crucial for the growth of B. cereus and the production of many of its secondary metabolites. |

| Agitation | 150 - 250 rpm | Adequate agitation is necessary to ensure proper mixing and oxygen transfer in submerged fermentation.[6][10] |

| Incubation Time | 48 - 96 hours | The production of secondary metabolites typically occurs during the stationary phase of bacterial growth. |

Fermentation Medium Composition:

The precise composition of the fermentation medium used for the original production of this compound by Bacillus cereus L450-B2 is not detailed in the readily available literature. However, a complex medium rich in carbohydrates and nitrogen sources is generally required for antibiotic production by Bacillus species.

Table 2: General Fermentation Medium Composition for Bacillus Species

| Component | Concentration Range (g/L) | Purpose |

| Carbon Source | ||

| Glucose/Starch | 10 - 40 | Primary energy and carbon source. |

| Nitrogen Source | ||

| Peptone/Yeast Extract | 5 - 20 | Provides organic nitrogen, vitamins, and growth factors. |

| Ammonium Salts (e.g., (NH₄)₂SO₄) | 2 - 5 | Inorganic nitrogen source. |

| Minerals and Trace Elements | ||

| K₂HPO₄/KH₂PO₄ | 1 - 5 | Buffering agent and source of phosphate. |

| MgSO₄·7H₂O | 0.5 - 1 | Source of magnesium ions, a cofactor for many enzymes. |

| Trace Element Solution | 1 - 2 (mL/L) | Provides essential micronutrients for growth and metabolism. |

Experimental Protocols

Fermentation Protocol (General)

-

Inoculum Preparation: A seed culture of Bacillus cereus L450-B2 is prepared by inoculating a suitable liquid medium (e.g., Nutrient Broth) and incubating for 18-24 hours at 30-37°C with shaking.

-

Fermentation: The production medium is inoculated with the seed culture (typically 2-5% v/v). The fermentation is carried out in a fermenter with controlled temperature, pH, aeration, and agitation as outlined in Table 1.

-

Monitoring: The fermentation is monitored for parameters such as cell growth (optical density), pH, and this compound production over time.

-

Harvesting: After the desired incubation period (typically determined by peak this compound production), the fermentation broth is harvested. The bacterial cells are separated from the supernatant by centrifugation or microfiltration. The supernatant contains the secreted this compound.

This compound Purification Protocol (General)

This compound is a water-soluble, amphoteric molecule, which lends itself to purification by ion-exchange chromatography.

-

Clarification of Supernatant: The harvested fermentation supernatant is clarified by filtration to remove any remaining cells and particulate matter.

-

Cation-Exchange Chromatography:

-

Resin: A strong cation-exchange resin (e.g., Dowex 50W series) is packed into a chromatography column.

-

Equilibration: The column is equilibrated with a low ionic strength acidic buffer (e.g., 0.1 M acetic acid).

-

Loading: The clarified supernatant, adjusted to an acidic pH (e.g., pH 3-4) to ensure a net positive charge on the this compound molecule, is loaded onto the column. This compound binds to the negatively charged resin.

-

Washing: The column is washed with the equilibration buffer to remove unbound impurities.

-

Elution: this compound is eluted from the column using a buffer with a higher ionic strength or a higher pH. A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or a stepwise increase in pH (e.g., to a neutral or slightly basic pH) can be employed.

-

-

Desalting and Concentration: The fractions containing this compound are pooled, desalted (e.g., by dialysis or using a desalting column), and concentrated under vacuum.

-

Further Purification (Optional): If necessary, further purification can be achieved by techniques such as reversed-phase chromatography or crystallization.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from primary metabolites and involves a type II polyketide synthase (PKS) machinery.[11]

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Purification

The overall process from fermentation to purified this compound follows a logical workflow.

References

- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 4. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 5. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of fermentation conditions for green pigment production from Bacillus cereus M116 (MTCC 5521) and its pharmacological application | Semantic Scholar [semanticscholar.org]

- 8. Optimizing the fermentation conditions and enhanced production of keratinase from Bacillus cereus isolated from halophilic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Cispentacin's Mechanism of Action in Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a naturally occurring cyclic β-amino acid, demonstrates significant in vivo antifungal activity, particularly against Candida species. Its primary mechanism of action involves the targeted inhibition of protein biosynthesis through the competitive inhibition of isoleucyl-tRNA synthetase (IleRS). This technical guide provides a comprehensive overview of the molecular pathways involved in this compound's antifungal effects, detailed experimental protocols for its study, and a summary of key quantitative data. This document is intended to serve as a resource for researchers and professionals involved in antifungal drug discovery and development.

Introduction

Discovered in the culture broth of Bacillus cereus and Streptomyces setonii, this compound, chemically known as (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, represents a promising class of antifungal agents.[1][2] Despite exhibiting modest in vitro activity in some standard assays, its potent in vivo efficacy, especially in models of systemic candidiasis, has driven further investigation into its mechanism of action.[1][2] This guide will delve into the core molecular processes that underpin this compound's antifungal properties, with a focus on its transport into the fungal cell and its interaction with its intracellular target.

Core Mechanism of Action: A Two-Step Process

The antifungal activity of this compound is contingent on a two-step process: active transport into the fungal cell followed by the inhibition of a crucial enzyme in protein synthesis.

Cellular Uptake via Amino Acid Permeases

This compound is actively transported into fungal cells, such as Candida albicans, through amino acid permease systems.[3] This transport is a critical step, as it allows the compound to accumulate intracellularly to concentrations significantly higher than in the surrounding medium. The synthetic analog of this compound, BAY 10-8888, has been shown to be accumulated approximately 200-fold in C. albicans.[4] The transport is dependent on the proton motive force and can be competitively inhibited by other amino acids, such as L-proline.[3]

Inhibition of Isoleucyl-tRNA Synthetase (IleRS)

Once inside the cell, this compound's primary molecular target is isoleucyl-tRNA synthetase (IleRS).[4][5] This enzyme is essential for protein synthesis, as it catalyzes the charging of tRNA with isoleucine. By competitively inhibiting IleRS, this compound prevents the formation of isoleucyl-tRNA, thereby halting protein elongation and leading to cell growth inhibition.[4] The inhibition of protein synthesis has been confirmed by in vivo experiments showing a decrease in the incorporation of radiolabeled amino acids into proteins in the presence of this compound.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps in the mechanism of action of this compound.

Caption: this compound is actively transported into the fungal cell and inhibits isoleucyl-tRNA synthetase.

Quantitative Data

The following tables summarize the key quantitative data related to the antifungal activity of this compound and its analog, BAY 10-8888.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Organism/System | Value | Reference |

| IC50 | Candida albicans (clinical isolates) | 6.3 - 12.5 µg/mL | [1] |

| IC100 | Candida albicans (clinical isolates) | 6.3 - 50 µg/mL | [1] |

| PD50 (IV) | Systemic Candida infection in mice | 10 mg/kg | [1] |

| PD50 (PO) | Systemic Candida infection in mice | 30 mg/kg | [1] |

Table 2: Transport Kinetics of this compound and BAY 10-8888 in Candida albicans

| Compound | Parameter | Value | Reference |

| This compound | Km (for uptake) | 0.4 mM | [3] |

| This compound | Vmax (for uptake) | 7 nmol/µL/min | [3] |

| This compound | Ki (for proline inhibition) | 75 µM | [3] |

| BAY 10-8888 | Accumulation Factor | ~200-fold | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Fungal Amino Acid Permease Transport Assay

This protocol is designed to measure the uptake of radiolabeled this compound or a competitive inhibitor into fungal cells.

Workflow Diagram:

Caption: Workflow for a fungal amino acid permease transport assay.

Methodology:

-

Cell Culture: Grow Candida albicans (or other fungal pathogen) in a suitable defined medium (e.g., Yeast Nitrogen Base with glucose) to the mid-logarithmic phase of growth.

-

Cell Preparation: Harvest the cells by centrifugation, wash them twice with ice-cold sterile water, and resuspend them in a transport buffer (e.g., 50 mM MES-Tris, pH 6.0, containing 2% glucose).

-

Transport Initiation: Pre-warm the cell suspension to 30°C for 5 minutes. Initiate the transport assay by adding a known concentration of radiolabeled this compound (e.g., [¹⁴C]-cispentacin).

-

Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw aliquots of the cell suspension.

-

Filtration and Washing: Immediately filter the aliquots through a glass microfiber filter and rapidly wash the cells with a large volume of ice-cold transport buffer to stop the uptake and remove extracellular radiolabel.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of uptake from the initial linear phase of the time course. For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of radiolabeled this compound. For inhibition studies (Ki), include a fixed concentration of radiolabeled substrate with varying concentrations of the inhibitor (e.g., L-proline).

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This in vitro assay measures the ability of this compound to inhibit the enzymatic activity of IleRS.

Workflow Diagram:

Caption: Workflow for an isoleucyl-tRNA synthetase inhibition assay.

Methodology:

-

Enzyme Preparation: Prepare a cell-free extract from the fungal pathogen. For more precise kinetic studies, purify the isoleucyl-tRNA synthetase from the extract.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), ATP, MgCl₂, bulk tRNA (from yeast), and radiolabeled isoleucine (e.g., [³H]-isoleucine).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 30°C for a defined period.

-

Precipitation and Washing: Spot aliquots of the reaction mixture onto filter paper discs and immediately immerse them in cold 5% trichloroacetic acid (TCA) to precipitate the tRNA and stop the reaction. Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled isoleucine.

-

Quantification: Dry the filters and measure the radioactivity of the precipitated, charged tRNA using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For Ki determination, perform the assay with varying concentrations of both the substrate (isoleucine) and the inhibitor (this compound) and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

In Vitro Fungal Protein Synthesis Assay

This assay assesses the overall impact of this compound on protein synthesis in a cell-free system.

Workflow Diagram:

Caption: Workflow for an in vitro fungal protein synthesis assay.

Methodology:

-

Lysate Preparation: Prepare a translation-competent cell-free lysate from the fungal pathogen.

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate with a translation mix containing buffer, ATP, GTP, a mixture of unlabeled amino acids (excluding the one to be radiolabeled), an energy regenerating system (e.g., creatine phosphate and creatine kinase), and a radiolabeled amino acid (e.g., [³⁵S]-methionine).

-

Inhibitor and Template Addition: Add varying concentrations of this compound to the reaction tubes. Initiate protein synthesis by adding a template mRNA (e.g., a luciferase reporter mRNA).

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

-

Protein Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

-

Collection and Washing: Collect the protein precipitate by filtration through glass microfiber filters. Wash the filters extensively with cold TCA and then with ethanol.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of protein synthesis at each this compound concentration and calculate the IC50 value.

Resistance Mechanisms

Resistance to this compound and its analogs can arise through two primary mechanisms:

-

Decreased Drug Accumulation: Mutations in the amino acid permease genes can lead to reduced uptake of this compound, preventing it from reaching a sufficiently high intracellular concentration to inhibit its target.[6]

-

Increased Target Enzyme Activity: Overexpression of the isoleucyl-tRNA synthetase gene can increase the amount of the target enzyme in the cell, requiring a higher concentration of this compound to achieve the same level of inhibition.[6]

Conclusion

This compound's mechanism of action in fungal pathogens is a well-defined process involving active uptake and specific inhibition of isoleucyl-tRNA synthetase, leading to the cessation of protein synthesis and fungal growth. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this promising antifungal agent and the development of novel therapeutics targeting similar pathways. Understanding the intricacies of its mechanism and potential resistance pathways is crucial for optimizing its clinical application and for the design of next-generation antifungal drugs.

References

- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Decreased accumulation or increased isoleucyl-tRNA synthetase activity confers resistance to the cyclic beta-amino acid BAY 10-8888 in Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cispentacin: A Proline Analogue with Potent Antifungal Properties - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a naturally occurring proline analogue with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid, has emerged as a promising antifungal agent.[1][2] Isolated from Bacillus cereus, this non-proteinogenic amino acid exhibits potent in vivo efficacy against pathogenic fungi, most notably Candida albicans.[1][3] Its unique mechanism of action, involving the targeted inhibition of prolyl-tRNA synthetase, disrupts protein synthesis and triggers a cascade of cellular stress responses in fungi, making it a compelling candidate for further drug development. This technical guide provides an in-depth overview of this compound, detailing its biological effects, mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for its study.

Introduction

This compound is a cyclic amino acid that acts as a structural mimic of proline.[1] This structural similarity allows it to be recognized and actively transported into fungal cells, where it interferes with essential cellular processes.[4] Despite demonstrating modest in vitro activity in some standard assays, this compound displays remarkable protective effects in animal models of systemic candidiasis, highlighting its potential as a therapeutic agent.[3] This discrepancy between in vitro and in vivo activity underscores the importance of understanding its specific transport mechanisms and its precise molecular interactions within the fungal cell.

Biological Effects and Mechanism of Action

The primary biological effect of this compound is its antifungal activity, particularly against Candida species. Its mechanism of action can be dissected into two key stages: cellular uptake and enzymatic inhibition.

Cellular Uptake

This compound is actively transported into Candida albicans cells through amino acid permeases, including a specific inducible proline permease.[4] This active transport mechanism allows for the accumulation of this compound within the fungal cell to concentrations significantly higher than in the surrounding medium.

Inhibition of Prolyl-tRNA Synthetase

Once inside the cell, this compound acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS).[4] ProRS is a crucial enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By binding to the active site of ProRS, this compound prevents the formation of prolyl-tRNA, leading to a depletion of this essential molecule and a subsequent halt in protein production.[4]

Signaling Pathways Affected by this compound

The inhibition of ProRS by this compound mimics a state of proline starvation, triggering a well-characterized amino acid starvation response in fungi. In Candida albicans, this response is primarily mediated by the General Amino Acid Control (GAAC) pathway, with the transcription factor Gcn4p playing a central role.[5][6][7][8][9][10]

Upon the accumulation of uncharged tRNA due to ProRS inhibition, the protein kinase Gcn2p is activated. Gcn2p then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α), which leads to the preferential translation of the GCN4 mRNA.[9] The resulting Gcn4p protein is a master regulator that binds to specific DNA sequences (GCREs) in the promoters of numerous genes, activating their transcription.[5][10] These genes include those involved in amino acid biosynthesis, stress response, and morphogenesis, allowing the cell to adapt to the perceived nutrient limitation.[5][7][8][9] The activation of this pathway ultimately contributes to the fungistatic or fungicidal effects of this compound.

Quantitative Data

The antifungal activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points.

Table 1: In Vitro Activity of this compound against Candida albicans

| Parameter | Value Range | Medium | Method |

| IC50 | 6.3 - 12.5 µg/mL | Yeast Nitrogen Base Glucose | Turbidimetric |

| IC100 | 6.3 - 50 µg/mL | Yeast Nitrogen Base Glucose | Turbidimetric |

Data sourced from Oki, et al., 1989.[3]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

| Administration Route | PD50 (mg/kg) |

| Intravenous (iv) | 10 |

| Oral (po) | 30 |

PD50 (Protective Dose 50%) is the dose required to protect 50% of the animals from lethal infection. Data sourced from Oki, et al., 1989.[3]

Table 3: Kinetic Parameters of this compound Transport in Candida albicans

| Parameter | Value |

| Km (apparent) | 0.4 mM |

| Vmax (apparent) | 7 nmol/min/µL cells |

| Ki (for L-proline inhibition) | 75 µM |

Data sourced from Capobianco, et al., 1993.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound stock solution (dissolved in sterile water or appropriate buffer)

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional, for turbidimetric reading)

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution. This will bring the final volume to 200 µL and the final inoculum to 0.5-2.5 x 103 CFU/mL.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring absorbance at 600 nm.

-

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a model to evaluate the in vivo efficacy of this compound. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Materials:

-

This compound solution for injection (e.g., dissolved in sterile saline)

-

Candida albicans strain

-

Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR)

-

Sterile saline

Procedure:

-

Infection:

-

Prepare an inoculum of C. albicans in sterile saline at a concentration known to cause a lethal infection in the chosen mouse strain (e.g., 1 x 106 CFU/mouse).

-

Infect mice via intravenous injection into the lateral tail vein.

-

-

Treatment:

-

Administer this compound at various doses via the desired route (e.g., intravenous or oral) at a specified time post-infection (e.g., 1 hour).

-

Include a vehicle control group receiving only the solvent.

-

-

Monitoring:

-

Monitor the mice daily for signs of illness and mortality for a predetermined period (e.g., 14-21 days).

-

-

Endpoint Analysis:

-

The primary endpoint is typically survival. The PD50 can be calculated from the survival data.

-

Secondary endpoints can include fungal burden in target organs (e.g., kidneys). To determine this, mice are euthanized at specific time points, organs are harvested, homogenized, and plated on SDA to enumerate CFUs.

-

Prolyl-tRNA Synthetase Inhibition Assay

This in vitro assay measures the ability of this compound to inhibit the activity of ProRS.

Materials:

-

Purified fungal ProRS

-

This compound

-

14C-labeled L-proline

-

ATP

-

tRNAPro

-

Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, ATP, tRNAPro, and purified ProRS.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding 14C-L-proline.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.

-

-

Precipitation and Filtration:

-

Stop the reaction by adding cold TCA to precipitate the macromolecules, including the charged tRNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitate.

-

Wash the filters with cold TCA to remove unincorporated 14C-L-proline.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of charged tRNAPro.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

This compound Biosynthesis

The biosynthetic pathway of this compound has been elucidated and involves a series of enzymatic reactions starting from 2-oxoglutarate. The pathway is catalyzed by a set of enzymes encoded by the amc gene cluster.

Conclusion

This compound represents a compelling antifungal lead compound with a distinct mechanism of action that differentiates it from currently available therapies. Its ability to specifically target prolyl-tRNA synthetase in fungi, coupled with its potent in vivo efficacy, makes it a valuable subject for further research and development. The information provided in this technical guide offers a comprehensive foundation for scientists and researchers working to unlock the full therapeutic potential of this promising proline analogue. Further studies focusing on optimizing its pharmacological properties and exploring its activity against a broader range of fungal pathogens are warranted.

References

- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. | Semantic Scholar [semanticscholar.org]

- 3. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gcn4 co-ordinates morphogenetic and metabolic responses to amino acid starvation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Function Analysis of MBF1, a Factor Involved in the Response to Amino Acid Starvation and Virulence in Candida albicans [frontiersin.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

- 10. embopress.org [embopress.org]

Technical Whitepaper: Cispentacin's Mechanism of Inhibition on Protein and RNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cispentacin, a cyclic β-amino acid antibiotic, demonstrates significant antifungal activity, particularly against Candida species. Its primary mechanism of action involves the disruption of essential cellular processes, namely protein and RNA synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this inhibition, supported by quantitative data and detailed experimental protocols. The document outlines how this compound is actively transported into fungal cells and subsequently inhibits prolyl-tRNA synthetase, leading to a cascade of effects that halt protein and, consequently, RNA production. This guide is intended to serve as a comprehensive resource for researchers investigating novel antifungal agents and the intricacies of cellular synthesis pathways.

Introduction

This compound, chemically known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a naturally occurring antibiotic isolated from Bacillus cereus and Streptomyces setonii[1][2]. It has garnered attention for its potent in vivo and in vitro activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans[3][4]. While its antifungal properties are well-documented, the precise molecular interactions that lead to the cessation of fungal growth are rooted in its ability to interfere with fundamental biosynthetic pathways. This document elucidates the core mechanism of this compound: the inhibition of protein and RNA synthesis, providing a technical foundation for further research and drug development.

Mechanism of Action

The inhibitory effects of this compound are initiated by its entry into the fungal cell and culminate in the shutdown of macromolecular synthesis. The process can be understood as a multi-step pathway.

Cellular Uptake

This compound is actively transported into Candida albicans cells via amino acid permeases. Studies have shown its uptake is specifically facilitated by an inducible proline permease and is dependent on the proton motive force[5]. This transport is a critical first step, allowing the compound to accumulate to effective concentrations within the cytoplasm. The uptake of this compound is competitively inhibited by L-proline, highlighting the structural mimicry that facilitates its entry through these specific transporters[5].

Inhibition of Prolyl-tRNA Synthetase

Downstream Inhibition of RNA Synthesis

In addition to its direct impact on protein synthesis, this compound has been observed to inhibit the incorporation of precursors into RNA in vivo[5]. This effect is likely an indirect consequence of protein synthesis inhibition. The synthesis of RNA is a complex process that relies on a continuous supply of various proteins, including RNA polymerases and transcription factors. As the production of these essential proteins ceases due to the action of this compound, the cell's capacity for transcription is severely diminished. This demonstrates a tight coupling between the translation and transcription machineries within the cell, where the disruption of one process rapidly impacts the other[7].

Figure 1. Proposed signaling pathway for this compound's inhibitory action.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentrations and kinetic parameters.

Table 1: In Vitro Antifungal Activity of this compound

| Organism | Medium | Measurement Method | IC50 (µg/mL) | IC100 (µg/mL) | Reference |

| Candida albicans (clinical isolates) | Yeast Nitrogen Base Glucose | Turbidimetric | 6.3 - 12.5 | 6.3 - 50 | [3][4] |

Table 2: Kinetic Parameters of this compound in Candida albicans

| Parameter | Description | Value | Reference |

| Km (apparent) | Substrate concentration at half-maximal uptake velocity | 0.4 mM | [5] |

| Vmax | Maximum velocity of uptake | 7 nmol/µL/min | [5] |

| Ki (apparent) | Inhibition constant for competitive inhibition by L-proline | 75 µM | [5] |

Note: Specific IC50 values for the direct inhibition of protein and RNA synthesis are not extensively reported in the literature; the effects are primarily described through precursor incorporation assays.

Experimental Protocols

The following sections provide detailed methodologies for assessing the inhibitory effects of this compound on protein and RNA synthesis. These protocols are based on established techniques cited in the literature[5][8][9].

Protocol: Measuring Inhibition of Protein Synthesis via Radiolabeled Amino Acid Incorporation

This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Appropriate growth medium (e.g., YNB with glucose)

-

This compound stock solution

-

Radiolabeled amino acid (e.g., [14C]lysine or [35S]methionine)

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Ethanol, 95%

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Cell Culture: Grow fungal cells to the mid-logarithmic phase in the appropriate medium.

-

Treatment: Aliquot cell suspension into tubes. Add this compound at various concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). Incubate for a predetermined time (e.g., 30 minutes) at the optimal growth temperature.

-

Labeling: Add the radiolabeled amino acid (e.g., [14C]lysine to a final concentration of 1 µCi/mL) to each tube.

-

Incubation: Incubate the cultures for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. This precipitates proteins and larger macromolecules.

-

Washing: Incubate on ice for 30 minutes. Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters sequentially with cold 5% TCA and cold 95% ethanol to remove unincorporated radiolabel.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Express the results as a percentage of the control (no this compound) and calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Figure 2. Experimental workflow for protein synthesis inhibition assay.

Protocol: Measuring Inhibition of RNA Synthesis via Radiolabeled Nucleoside Incorporation

This protocol measures the rate of transcription by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized RNA.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Appropriate growth medium

-

This compound stock solution

-

Radiolabeled nucleoside (e.g., [3H]adenine or [3H]uridine)

-

Lysis buffer

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Ethanol, 70%

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Cell Culture: Grow fungal cells to the mid-logarithmic phase.

-

Treatment: Aliquot the cell suspension. Add this compound at various concentrations and incubate for a set period (e.g., 30 minutes).

-

Labeling: Add the radiolabeled nucleoside (e.g., [3H]adenine to a final concentration of 2 µCi/mL) to each culture.

-

Incubation: Incubate for a defined pulse period (e.g., 15-30 minutes) to label newly synthesized RNA.

-

Lysis & Precipitation: Pellet the cells and lyse them. Precipitate the nucleic acids and proteins from the lysate using cold 10% TCA.

-

Washing: Incubate on ice for 30 minutes. Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters sequentially with cold 5% TCA and cold 70% ethanol to remove unincorporated precursors.

-

Quantification: Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

-

Analysis: Determine the percentage of inhibition relative to the untreated control and calculate the IC50 value for RNA synthesis inhibition.

Figure 3. Experimental workflow for RNA synthesis inhibition assay.

Conclusion

This compound exerts its potent antifungal activity by targeting the fundamental cellular process of protein synthesis. Its primary mechanism involves the inhibition of prolyl-tRNA synthetase, which starves the ribosome of an essential component for translation. The subsequent inhibition of RNA synthesis appears to be a secondary, downstream effect resulting from the depletion of essential proteins required for transcription. The data presented in this guide, from kinetic parameters of cellular uptake to protocols for measuring its inhibitory effects, provide a comprehensive technical overview for professionals in the fields of microbiology and drug development. A thorough understanding of this compound's mode of action is critical for its potential development as a therapeutic agent and for the discovery of novel antifungals that target similar pathways.

References

- 1. (Open Access) this compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. (1989) | Masataka Konishi | 161 Citations [scispace.com]

- 2. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 5. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of protein and RNA synthesis cause a rapid block in prostaglandin production at the prostaglandin synthase step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Cispentacin: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, a cyclic amino acid antibiotic isolated from Bacillus cereus and Streptomyces setonii, has demonstrated notable in vivo antifungal activity, particularly against Candida species. Despite its potent efficacy in animal models, its in vitro activity can appear modest, a discrepancy that has prompted deeper investigation into its mechanism of action and spectrum of activity. This technical guide provides a comprehensive overview of the antifungal properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Antifungal Spectrum of Activity

This compound exhibits a targeted spectrum of activity, primarily against pathogenic yeasts of the Candida genus. It has also demonstrated in vivo efficacy against Cryptococcus neoformans. However, its in vitro activity against filamentous fungi (molds) is reported to be insignificant when assessed by standard agar dilution methods.

Quantitative Antifungal Susceptibility Data

The in vitro antifungal activity of this compound against various fungal isolates is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Fungal Species | Strain | MIC (µg/mL) | Method | Reference |

| Candida albicans | Clinical Isolates | 6.3 - 12.5 (IC50) | Turbidimetric | [1] |

| Candida albicans | Clinical Isolates | 6.3 - 50 (IC100) | Turbidimetric | [1] |

| Cryptococcus neoformans | N/A | In vivo efficacy demonstrated | Animal Model | [1] |

| Aspergillus fumigatus | N/A | No significant activity | Agar Dilution | [1] |

| Various Yeasts and Molds | N/A | No significant activity | Agar Dilution | [1] |

*Note: The provided data for Candida albicans are 50% and 100% inhibitory concentrations (IC50 and IC100) as determined by a turbidimetric method. While not strictly MIC values, they provide a quantitative measure of antifungal activity.

Mechanism of Action

The antifungal effect of this compound is primarily due to the inhibition of protein synthesis through the specific targeting of isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for charging isoleucine to its cognate tRNA, a vital step in protein translation.

Signaling Pathway of Isoleucyl-tRNA Synthetase Inhibition

The following diagram illustrates the mechanism of action of this compound, from its transport into the fungal cell to the inhibition of protein synthesis.

Caption: this compound transport and inhibition of protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments related to determining the antifungal spectrum of activity of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

1. Preparation of Antifungal Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or dimethyl sulfoxide) at a concentration of 10 times the highest final concentration to be tested.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Inoculum:

-

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-